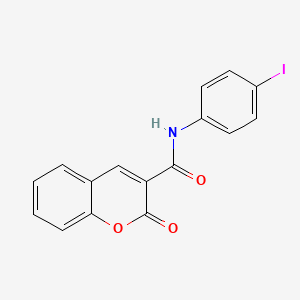![molecular formula C9H12N2O B3306503 4-[(3R)-pyrrolidin-3-yloxy]pyridine CAS No. 927691-32-5](/img/structure/B3306503.png)
4-[(3R)-pyrrolidin-3-yloxy]pyridine
Vue d'ensemble
Description
“4-[(3R)-pyrrolidin-3-yloxy]pyridine” is a chemical compound with the CAS Number: 927691-32-5 . It has a molecular weight of 164.21 . The IUPAC name of this compound is 4-pyridinyl (3R)-3-pyrrolidinyl ether .
Synthesis Analysis
The synthesis of pyrrolidine derivatives has been reported in the literature . For instance, Wan et al. designed and synthesized a new series of pyrrolidine derivatives starting from (2S,4R)-4-hydroxyproline .Molecular Structure Analysis
The InChI code for “this compound” is 1S/C9H12N2O/c1-4-10-5-2-8(1)12-9-3-6-11-7-9/h1-2,4-5,9,11H,3,6-7H2/t9-/m1/s1 . This indicates that the compound has a pyridine ring linked to a pyrrolidine ring via an ether linkage .Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not available in the retrieved data, pyridine derivatives have been known to undergo various chemical reactions .Applications De Recherche Scientifique
Pyrrolidine Derivatives in Pharmacotherapy
Pyrrolidine alkaloids and their derivatives have been the focus of numerous studies due to their significant biological activities. Research has identified that pyrrolidine alkaloids exhibit antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic, anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities. Such broad-spectrum activities make these compounds valuable in pharmacotherapy as potential leads for drug development (Islam & Mubarak, 2020).
Pyridine Derivatives in Medicinal Chemistry
Pyridine derivatives, owing to their bioactivity spectrum, have garnered attention in medicinal chemistry research. The quinoline, a benzene fused with N-heterocyclic pyridine, serves as a core template in drug design due to its broad spectrum of bioactivity. This review underscores quinoline derivatives' significant efficacies, suggesting their potential in future drug development across various therapeutic areas (Ajani, Iyaye, & Ademosun, 2022).
Role in Synthesis of 3-Pyrrolin-2-Ones
3-Pyrrolin-2-ones are notable for their presence in natural products, diverse biological activity, and utility as intermediates in synthesizing other materials. De novo synthesis of these compounds from pyrrolidine derivatives, including transformations from other cyclic systems, highlights the synthetic versatility and potential applications of pyrrolidine-based compounds in producing pharmacologically relevant entities (Pelkey, Pelkey, & Greger, 2015).
Metabolism and Biological Sources of Alkaloids
A comprehensive review of the metabolism of plant-derived alkaloids, including pyrrolidine, pyrrolizidine, and pyridine groups, outlines their physiological functions in humans and animals. This research emphasizes the role of hepatic enzymes in metabolizing these compounds, suggesting a continued interest in exploring plant-derived alkaloids for new pharmacological agents (Debnath et al., 2023).
Safety and Hazards
Orientations Futures
While specific future directions for “4-[(3R)-pyrrolidin-3-yloxy]pyridine” are not available in the retrieved data, the use of pyrrolidine derivatives in drug discovery is a topic of ongoing research . The versatility of the pyrrolidine scaffold makes it a promising area for the design of new compounds with different biological profiles .
Mécanisme D'action
Target of Action
Compounds with a similar pyrrolidine scaffold have been reported to interact with various targets, contributing to their diverse biological activities .
Mode of Action
The pyrrolidine ring, a common feature in this compound, is known to contribute to the stereochemistry of the molecule and increase the three-dimensional coverage due to the non-planarity of the ring . This could potentially influence the compound’s interaction with its targets.
Biochemical Pathways
Compounds with a similar pyrrolidine scaffold have been associated with various biochemical pathways .
Result of Action
The pyrrolidine scaffold, a common feature in this compound, has been associated with various biological activities .
Propriétés
IUPAC Name |
4-[(3R)-pyrrolidin-3-yl]oxypyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O/c1-4-10-5-2-8(1)12-9-3-6-11-7-9/h1-2,4-5,9,11H,3,6-7H2/t9-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCOMELDNUZKQDJ-SECBINFHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1OC2=CC=NC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNC[C@@H]1OC2=CC=NC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001297917 | |
| Record name | 4-[(3R)-3-Pyrrolidinyloxy]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001297917 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
927691-32-5 | |
| Record name | 4-[(3R)-3-Pyrrolidinyloxy]pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=927691-32-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-[(3R)-3-Pyrrolidinyloxy]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001297917 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



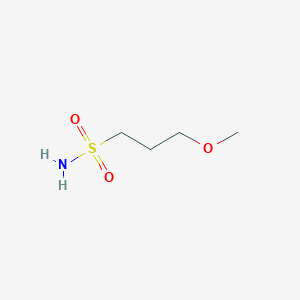
![1,2-Propanediol, 3-[(2-methylheptadecyl)oxy]-](/img/structure/B3306432.png)
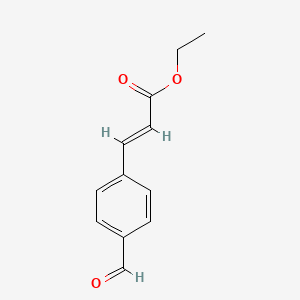
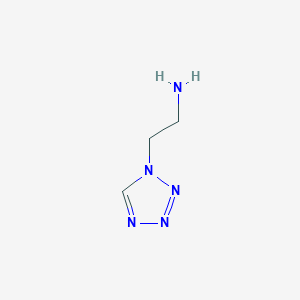
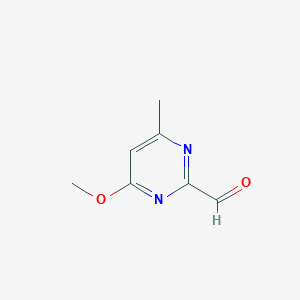

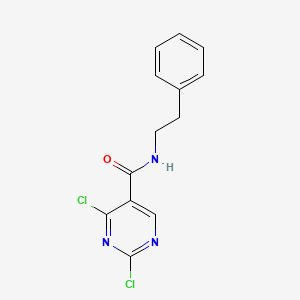
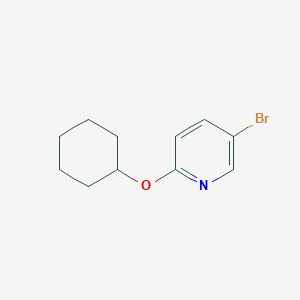
![4-[(Dimethylamino)methyl]-2-methoxyaniline](/img/structure/B3306483.png)


